molecular formula C5H2Cl2FN B1304973 3,5-Dichloro-2-fluoropyridine CAS No. 823-56-3

3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973
CAS No.: 823-56-3
M. Wt: 165.98 g/mol
InChI Key: FHQWUIZMJXPGRG-UHFFFAOYSA-N
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Preparation Methods

3,5-Dichloro-2-fluoropyridine is typically prepared through chemical synthesis. One common method involves the reaction of 2,3-dichloropyridine with fluorine gas . The reaction conditions include a temperature range of 100-250°C and a pressure range of 1.0-15.0 MPa, with a fluorination time of 5-20 hours . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

3,5-Dichloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

3,5-Dichloro-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3,5-dichloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQWUIZMJXPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382541
Record name 3,5-Dichloro-2-fluoropyridine
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Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-56-3
Record name 3,5-Dichloro-2-fluoropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-fluoropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10382541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2-fluoropyridine
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Synthesis routes and methods

Procedure details

850 g of sulfolane, 204.3 g (3.3 mol) of potassium fluoride/cesium fluoride (9:1), 7.5 g of potassium carbonate and 20.4 g of tetra-n-octylphosphonium bromide as the phase transfer catalyst were azeotropically dried by removal of about 100 g of sulfolane by distillation (170° C.). 273.5 g (1.5 mol) of 2,3,5-trichloropyridine were then added at 190° C. and the reaction mixture was heated to 215° C. After about 2 h reflux commenced. This was maintained for 20 h, and all the substance which boiled below 3 mm Hg/140° C. was then removed from the reaction mixture by distillation. A first fraction (15.8 g) which contained 14.2 g of 5-chloro-2,3-difluoropyridine and 1.3 g of 3,5-dichloro-2-fluoropyridine (determined by GC by means of internal standard) was obtained. The second fraction (168.0 g) contained 89.4 g of 5-chloro-2,3-difluoropyridine and 64.5 g of 3,5-dichloro-2-fluoropyridine and the third fraction (b.p.>130° C./4 mm Hg) contained 98.5 g (GC) of sulfolane. The fractions were purified by fractionation. The yield was 46% for 5-chloro-2,3-difluoropyridine and 27% for 3,5-dichloro-2-fluoropyridine (total 73%, isolated). The yield of 5-chloro-2,3-difluoropyridine was 63%, relative to reacted material. The amount of 3-chloro-2,5-difluoropyridine, which additionally was about 5% of the quantity of 5-chloro-2,3difluoropyridine, was not taken into account here. (Space yield with respect to 5-chloro-2,3-difluoropyridine: 4.7 g/l·h; selectivity: 82%).
Quantity
850 g
Type
reactant
Reaction Step One
Name
potassium fluoride cesium fluoride
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
273.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-fluoropyridine
Reactant of Route 2
3,5-Dichloro-2-fluoropyridine
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Reactant of Route 4
3,5-Dichloro-2-fluoropyridine
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is a significant application of 3,5-Dichloro-2-fluoropyridine in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing 1,4,5-trisubstituted [, , ]-triazoles. This reaction utilizes a 1,3-dipolar cycloaddition with various alkynes in an ionic liquid medium. [] The ionic liquid acts as a solvent and potentially influences reaction rate and regioselectivity.

Q2: Can you elaborate on the regioselectivity observed in reactions involving this compound?

A2: Research indicates that this compound exhibits regioselective behavior when treated with lithium diisopropylamide (LDA). [] Deprotonation occurs specifically at the 4-position, enabling further functionalization at this site. This selectivity is crucial for controlled synthesis and avoids the formation of unwanted isomers.

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